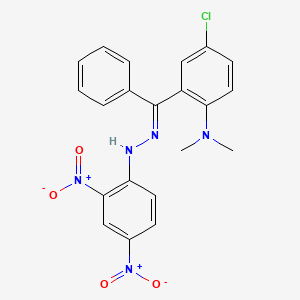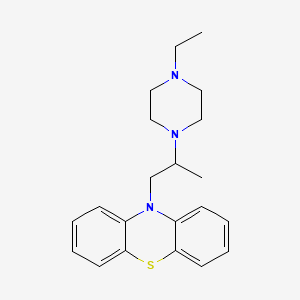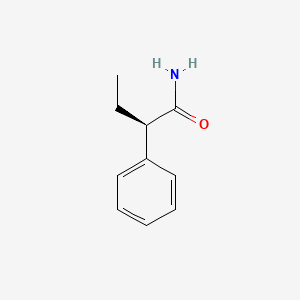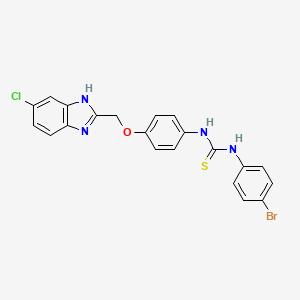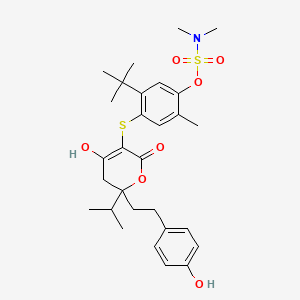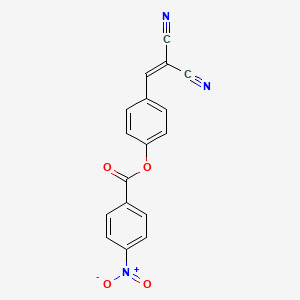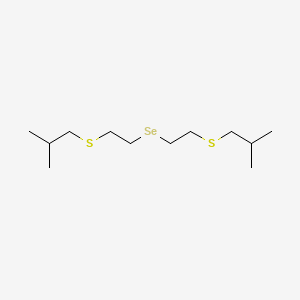
1,1'-(Selenobis(2,1-ethanediylthio))bis(2-methylpropane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Selenobis(2,1-ethanediylthio))bis(2-methylpropane) is a selenium-containing organic compound Selenium is known for its unique properties and applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Selenobis(2,1-ethanediylthio))bis(2-methylpropane) typically involves the reaction of 2-methylpropane with selenobis(2,1-ethanediylthio) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Selenobis(2,1-ethanediylthio))bis(2-methylpropane) undergoes various types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The compound can undergo nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, thiols, amines.
Major Products Formed
Oxidation: Selenoxide, selenone.
Reduction: Selenide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1’-(Selenobis(2,1-ethanediylthio))bis(2-methylpropane) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: Studied for its potential antioxidant properties and its role in biological systems.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1,1’-(Selenobis(2,1-ethanediylthio))bis(2-methylpropane) exerts its effects involves the interaction of the selenium atom with various molecular targets. Selenium can form bonds with sulfur, oxygen, and nitrogen atoms, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,1’-selenobis-: Another selenium-containing compound with a different molecular structure.
Butane, 1,1’-[oxybis(2,1-ethanediyloxy)]bis-: Contains oxygen instead of selenium.
Uniqueness
1,1’-(Selenobis(2,1-ethanediylthio))bis(2-methylpropane) is unique due to the presence of selenium, which imparts distinct chemical and biological properties
Properties
CAS No. |
90053-45-5 |
|---|---|
Molecular Formula |
C12H26S2Se |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-methyl-1-[2-[2-(2-methylpropylsulfanyl)ethylselanyl]ethylsulfanyl]propane |
InChI |
InChI=1S/C12H26S2Se/c1-11(2)9-13-5-7-15-8-6-14-10-12(3)4/h11-12H,5-10H2,1-4H3 |
InChI Key |
NSEQLGHOYFAIFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSCC[Se]CCSCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



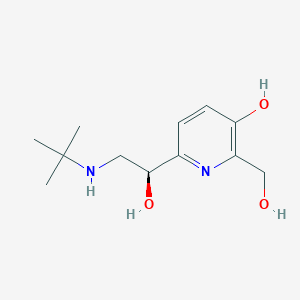

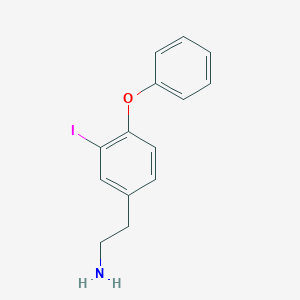
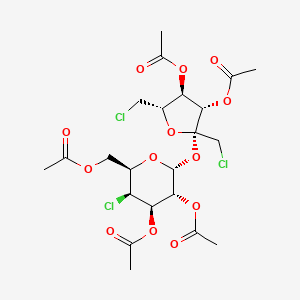

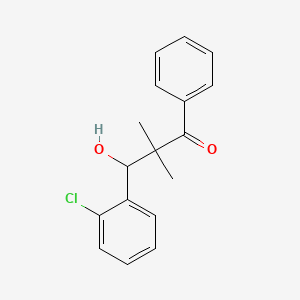
![2-[6-[2-(4-hydroxyphenyl)-3-methylindol-1-yl]hexylamino]ethyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12723605.png)
